molecular formula C22H15F2N3O3S B2752820 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 900005-91-6

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2752820
CAS RN: 900005-91-6
M. Wt: 439.44
InChI Key: SYXGWWWLCKIVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C22H15F2N3O3S and its molecular weight is 439.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Magnetic Nanoadsorbents for Heavy Metal Removal

Research has shown the use of novel magnetic nanoadsorbents modified with compounds structurally similar to our compound of interest for the removal of heavy metals like Cd2+ and Zn2+ from industrial wastes. These adsorbents exhibit high adsorption capacities, stability, reusability, easy synthesis, and separation, making them suitable for practical applications in environmental cleanup (Zargoosh et al., 2015).

Anticancer Activities

Compounds with fluoro-substituted benzo[b]pyran structures have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests that similar fluoro-substituted compounds could be explored for their potential anticancer properties (Hammam et al., 2005).

Synthesis and Biological Applications

The synthesis of novel compounds and their application in biological systems are areas of significant interest. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has been explored for their anti-inflammatory and analgesic properties. These compounds show promise as COX-1/COX-2 inhibitors with high selectivity and considerable analgesic and anti-inflammatory activities, illustrating the therapeutic potential of structurally complex molecules (Abu‐Hashem et al., 2020).

Novel Synthesis Methods

Efficient synthesis methods for complex molecules are essential for advancing chemical research and development. Studies have demonstrated novel approaches to synthesize central skeletons of macrocyclic antibiotics, showcasing the versatility and innovation in synthetic chemistry that could be applied to compounds like "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" (Okumura et al., 1998).

Antimicrobial Agents

Research on novel synthetic pathways and biological evaluations of pyrazolopyrimidines derivatives as antimicrobial and anti-5-lipoxygenase agents indicates the potential of structurally complex molecules in addressing microbial resistance and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O3S/c23-14-10-16(24)20-19(11-14)31-22(26-20)27(12-15-3-1-2-6-25-15)21(28)13-4-5-17-18(9-13)30-8-7-29-17/h1-6,9-11H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXGWWWLCKIVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.